Introduction: The Strategic Value of Polysubstituted Benzonitriles
Introduction: The Strategic Value of Polysubstituted Benzonitriles
An In-depth Technical Guide to 3-Bromo-4-chloro-5-fluorobenzonitrile: A Core Intermediate for Advanced Synthesis
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Highly functionalized aromatic cores serve as the foundational scaffolds upon which complex, biologically active molecules are constructed. 3-Bromo-4-chloro-5-fluorobenzonitrile (CAS No. 1357944-86-5) emerges as a preeminent example of such a scaffold.[1][2] This technical guide, prepared from the perspective of a senior application scientist, elucidates the core chemical properties, reactivity profile, and synthetic utility of this compound, providing researchers and drug development professionals with the field-proven insights necessary to leverage its unique potential. Its densely packed arrangement of three distinct halogens and a nitrile moiety offers a rich and tunable platform for derivatization, making it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[3]
Compound Identification and Core Physicochemical Properties
Precise identification and understanding of a compound's fundamental properties are the bedrock of reproducible and successful research. The key identifiers and physical data for 3-Bromo-4-chloro-5-fluorobenzonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 1357944-86-5 | [1] |
| Molecular Formula | C₇H₂BrClFN | [1][2] |
| Molecular Weight | 234.45 g/mol | [1] |
| IUPAC Name | 3-bromo-4-chloro-5-fluorobenzonitrile | [2] |
| Synonyms | Benzonitrile, 3-bromo-4-chloro-5-fluoro- | [1] |
| Purity | Typically ≥95% | [2] |
| Appearance | White powder/crystals | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |
Structural and Spectroscopic Data
The specific arrangement of substituents on the benzonitrile ring dictates its reactivity. The following structural identifiers provide a basis for database searches and computational modeling.
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SMILES: N#CC1=CC(F)=C(Cl)C(Br)=C1[2]
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InChIKey: (Generated from structure, serves as a unique identifier)
While specific, peer-reviewed spectroscopic data for this exact isomer is not broadly published, analogous structures suggest characteristic spectral features:
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¹³C NMR: Resonances for seven distinct carbon atoms, including the nitrile carbon (typically ~115-120 ppm) and six aromatic carbons, with chemical shifts influenced by the electronegative halogen substituents.
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¹⁹F NMR: A singlet or a doublet (due to coupling with adjacent protons, if any were present) characteristic of an aryl fluoride.
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IR Spectroscopy: A strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration.
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Mass Spectrometry: A distinct isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.
Reactivity Profile and Synthetic Causality
3-Bromo-4-chloro-5-fluorobenzonitrile is not merely a static molecule; it is a tool for synthesis, with each functional group offering a specific "handle" for chemical transformation. The key to its utility lies in the differential reactivity of these handles.
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The Bromine Atom: This is the most versatile site for synthetic elaboration. The C-Br bond is significantly more reactive than the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions. This selective reactivity is the cornerstone of its utility, allowing for the precise introduction of new carbon-carbon or carbon-heteroatom bonds. This is the logical entry point for Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other similar coupling reactions, leaving the other halogens and the nitrile intact for subsequent modifications.[4]
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The Nitrile Group: The cyano group is a robust and versatile functional handle. It is relatively inert to many conditions used for cross-coupling. Post-coupling, it can be:
-
Hydrolyzed to a carboxylic acid or a primary amide.
-
Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation).
-
Converted to a tetrazole, a common bioisostere for carboxylic acids in medicinal chemistry. The nitrile group's electron-withdrawing nature also influences the reactivity of the aromatic ring.[5]
-
-
The Chlorine and Fluorine Atoms: These halogens are less reactive in cross-coupling reactions than bromine. They serve primarily to modulate the electronic properties and lipophilicity of the molecule and its downstream derivatives. Their strong electron-withdrawing effects can influence the acidity of adjacent protons or the binding affinity of the final molecule to its biological target. In some cases, under harsh conditions, the C-Cl bond can be targeted for nucleophilic aromatic substitution (SₙAr).
The interplay of these groups makes 3-Bromo-4-chloro-5-fluorobenzonitrile an ideal scaffold for building complex molecules in a controlled, stepwise fashion.
Caption: Synthetic utility workflow for 3-Bromo-4-chloro-5-fluorobenzonitrile.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate its practical application, the following section details a robust, self-validating protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis.
Objective: To synthesize 3-(4-methoxyphenyl)-4-chloro-5-fluorobenzonitrile.
Methodology:
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Reagent Preparation & Inerting: To a 50 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-Bromo-4-chloro-5-fluorobenzonitrile (1.0 eq, 234.5 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (2.5 eq, 345 mg, 2.5 mmol).
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Causality: The flask must be oven-dried to remove residual water, which can poison the palladium catalyst and hydrolyze the boronic acid. A slight excess of the boronic acid ensures complete consumption of the starting material. Potassium carbonate is a common and effective inorganic base for this transformation.
-
-
Solvent and Catalyst Addition: Add a 3:1 mixture of Dioxane:Water (8 mL). Bubble nitrogen gas through the stirred suspension for 15-20 minutes to degas the solvent.
-
Causality: A mixed solvent system is often required to dissolve both the organic starting materials and the inorganic base. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Initiation: To the degassed suspension, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 34.7 mg, 0.03 mmol) under a positive flow of nitrogen.
-
Causality: The catalyst is added last to the inerted mixture to maximize its lifetime and activity. A 3 mol% catalyst loading is a standard starting point for optimizing such reactions.
-
-
Reaction Progression: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour.
-
Causality: Heating accelerates the rate of the catalytic cycle. Monitoring ensures the reaction is driven to completion and helps prevent the formation of degradation byproducts from prolonged heating.
-
-
Work-up and Extraction: Upon completion (typically 2-4 hours), cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL). Combine the organic extracts.
-
Causality: The work-up quenches the reaction and partitions the product into the organic phase, separating it from the inorganic base and salts.
-
-
Purification and Validation: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Causality: The brine wash removes residual water. Drying over sodium sulfate is the final water removal step. Column chromatography provides the final, high-purity compound, which should be validated by NMR and MS to confirm its structure and purity.
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Applications in Medicinal Chemistry and Drug Discovery
The true value of 3-Bromo-4-chloro-5-fluorobenzonitrile lies in its role as a key intermediate for synthesizing high-value molecules, particularly in pharmaceuticals. Halogenated aromatics are prevalent in marketed drugs due to the ability of halogens to modulate metabolic stability, binding affinity, and membrane permeability.[6]
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Scaffold for Targeted Therapies: This building block is particularly suited for the synthesis of kinase inhibitors, a major class of drugs used in oncology. The benzonitrile core can be elaborated to mimic the hinge-binding motifs required for potent and selective inhibition.
-
Fine-Tuning Pharmacokinetics: The specific halogenation pattern (Br, Cl, F) allows for fine-tuning of the resulting compound's lipophilicity (LogP) and electronic properties, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
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Versatile Intermediate: Its utility extends to the development of treatments for inflammatory conditions and other diseases where specific protein-ligand interactions need to be engineered.[3] The ability to sequentially modify the scaffold makes it invaluable for generating libraries of related compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Hazard Management
As with all halogenated aromatic compounds, proper handling of 3-Bromo-4-chloro-5-fluorobenzonitrile is essential. While a specific safety data sheet for this exact isomer is not available from regulatory bodies like PubChem, data from closely related analogues provides a strong basis for hazard assessment.
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GHS Hazard Classification (Anticipated):
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Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][9]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention.[8]
-
Ingestion: Rinse mouth. Call a poison center or doctor.[8]
-
-
Conclusion
3-Bromo-4-chloro-5-fluorobenzonitrile is a strategically designed synthetic intermediate that offers a powerful combination of stability and selective reactivity. Its well-differentiated functional handles, particularly the highly reactive bromine atom poised for cross-coupling, make it an invaluable tool for the efficient and controlled construction of complex molecular architectures. For researchers and scientists in drug discovery, this compound represents a key enabling technology for accessing novel chemical space and accelerating the development of next-generation therapeutics.
References
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PubChem. (n.d.). 3-Bromo-5-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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